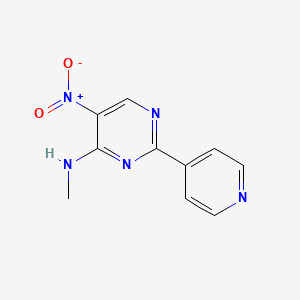![molecular formula C13H10N2O5 B2607701 4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione CAS No. 176383-22-5](/img/structure/B2607701.png)
4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C13H10N2O5 and its molecular weight is 274.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research on related heterocyclic compounds, such as hydantoin derivatives, highlights their significance in medicinal chemistry due to a variety of biological and pharmacological activities. These compounds serve as crucial scaffolds for developing therapeutics and agrochemicals, demonstrating versatile synthetic pathways and applications in creating novel organic compounds (Shaikh et al., 2023). Similarly, the synthesis and applications of pyrrolidine derivatives in drug discovery emphasize the strategic use of nitrogen heterocycles in creating compounds for treating human diseases, showcasing the importance of stereochemistry and three-dimensional structural aspects in medicinal chemistry (Li Petri et al., 2021).
Catalysis and Material Science
The use of hybrid catalysts in synthesizing heterocyclic scaffolds, such as pyranopyrimidines, has been extensively studied, indicating the broad applicability of these structures in medicinal and pharmaceutical industries. This research sheds light on the synthesis of structurally complex compounds using one-pot multicomponent reactions, which could inform approaches to synthesizing and modifying compounds like "4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione" (Parmar et al., 2023).
Optoelectronic Applications
Research into diketopyrrolopyrroles and their optical properties highlights the significant potential of heterocyclic compounds in optoelectronics, including applications in high-quality pigments, solar cells, and fluorescence imaging. This underscores the relevance of exploring the optical and electronic characteristics of related compounds for developing new materials (Grzybowski & Gryko, 2015).
Environmental and Safety Considerations
Studies on the environmental fate and safety of compounds such as mesotrione, a herbicide structurally related to nitrophenyl derivatives, provide valuable insights into the environmental impact, degradation pathways, and safety profiles of novel compounds. Such research is crucial for assessing the ecological and human health implications of new chemicals before their widespread use (Carles et al., 2017).
Eigenschaften
IUPAC Name |
4-(2-nitrophenyl)-1,3,4,7-tetrahydrofuro[3,4-b]pyridine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-11-5-8(12-9(14-11)6-20-13(12)17)7-3-1-2-4-10(7)15(18)19/h1-4,8H,5-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFRQZYHXHDEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(COC2=O)NC1=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2607620.png)
![(2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one](/img/structure/B2607621.png)
![N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2607623.png)



![4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2607628.png)
![Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2607629.png)



![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2607639.png)
![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2607641.png)
